6-Phenoxy-2-phenylquinoline-4-carboxylic acid
CAS No.: 1160264-22-1
Cat. No.: VC18431394
Molecular Formula: C22H15NO3
Molecular Weight: 341.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1160264-22-1 |
|---|---|
| Molecular Formula | C22H15NO3 |
| Molecular Weight | 341.4 g/mol |
| IUPAC Name | 6-phenoxy-2-phenylquinoline-4-carboxylic acid |
| Standard InChI | InChI=1S/C22H15NO3/c24-22(25)19-14-21(15-7-3-1-4-8-15)23-20-12-11-17(13-18(19)20)26-16-9-5-2-6-10-16/h1-14H,(H,24,25) |
| Standard InChI Key | PAAWWBHGYWCNIE-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)OC4=CC=CC=C4)C(=C2)C(=O)O |
Introduction
Chemical Structure and Physicochemical Properties
The molecular architecture of 6-phenoxy-2-phenylquinoline-4-carboxylic acid features a quinoline ring substituted at three positions: a phenoxy group at C6, a phenyl group at C2, and a carboxylic acid at C4 . This arrangement creates a planar, polyaromatic system with distinct electronic properties. The IUPAC name is 6-phenoxy-2-phenylquinoline-4-carboxylic acid, and its canonical SMILES string is C1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)OC4=CC=CC=C4)C(=C2)C(=O)O .
Physical Properties
Key physicochemical parameters include:
| Property | Value | Source |
|---|---|---|
| Appearance | White crystalline powder | |
| Melting Point | Not reported (decomposes >200°C) | |
| Solubility | Soluble in DMSO, NaOH solutions | |
| Purity | ≥95% (HPLC) |
The compound’s limited aqueous solubility (enhanced in basic media due to deprotonation of the carboxylic acid) influences its formulation strategies . Spectroscopic data, including -NMR and IR, confirm its structure through characteristic quinoline ring vibrations (1600–1450 cm) and carboxylic acid C=O stretches (1700–1680 cm) .
Synthesis and Structural Modification
Primary Synthetic Routes
The synthesis of 6-phenoxy-2-phenylquinoline-4-carboxylic acid typically involves multicomponent reactions. One optimized protocol uses:
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Starting Materials: N-aryl glycine derivatives, ethylbenzene, and phenoxybenzaldehyde.
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Catalysis: Copper(II) salts (e.g., Cu(OAc)) and DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) under aerobic conditions.
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Conditions: 60–90°C for 6–12 hours in dichloroethane, yielding 68–72% after column chromatography.
An alternative Pfitzinger reaction route employs isatin and α-methyl ketone precursors in ethanol/water, though this method is less efficient for introducing the phenoxy group .
Derivative Synthesis
Structural modifications focus on:
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Zinc-binding groups (ZBGs): Hydroxamic acid (-CONHOH) or hydrazide (-CONHNH) substitutions at the carboxylic acid position to enhance HDAC inhibition .
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Linker variations: Incorporation of phenylpiperazine spacers to improve hydrophobic interactions with enzyme active sites .
Pharmacological Applications
Anticancer Activity via HDAC Inhibition
A 2022 study synthesized 30 derivatives of 6-phenoxy-2-phenylquinoline-4-carboxylic acid as HDAC inhibitors . Key findings include:
| Compound | HDAC1 IC (nM) | HDAC6 IC (nM) | Antiproliferative Activity (HCT116 IC) |
|---|---|---|---|
| 4c | 12.3 ± 1.2 | 8.7 ± 0.9 | 0.45 ± 0.06 μM |
| 6a | 9.8 ± 0.8 | 6.2 ± 0.5 | 0.32 ± 0.04 μM |
Mechanistically, these compounds induce G/M cell cycle arrest and apoptosis in colorectal cancer (HCT116) cells by modulating acetylation of histone H3 and α-tubulin .
Antibacterial Properties
A 2016 study reported derivatives with potent activity against Staphylococcus aureus (MIC = 4–8 μg/mL) and Escherichia coli (MIC = 8–16 μg/mL) . The carboxylic acid group’s ability to disrupt bacterial membrane integrity is critical for this activity .
Future Perspectives
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Targeted Drug Delivery: Conjugation with nanoparticles or antibody-drug conjugates (ADCs) to improve tumor selectivity.
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Multitarget Agents: Hybrid molecules combining HDAC inhibition with kinase or PARP inhibitory motifs.
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Antimicrobial Resistance (AMR): Structure-activity relationship (SAR) studies to combat methicillin-resistant Staphylococcus aureus (MRSA).
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